molecular formula C9H9F3N2O3 B2862106 Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034260-75-6

Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No. B2862106
CAS RN: 2034260-75-6
M. Wt: 250.177
InChI Key: VWVZCJDQGSCELO-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a chemical compound. Isoxazole, which is part of this compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been the subject of research in medicinal chemistry due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring in the compound has a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles have been found to be synthetically useful due to the presence of the labile N–O bond in the isoxazole ring . This bond allows for a series of transformations to obtain various 1,3-bifunctional derivatives of carbonyl compounds .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Antiviral Applications

Isoxazoles, including the compound , have been extensively studied for their antimicrobial and antiviral properties. The presence of the isoxazole moiety has been associated with a variety of biological activities, making it a valuable scaffold in drug design. Specifically, isoxazoles have shown effectiveness against a range of microbial and viral pathogens, which is crucial in the development of new therapeutic agents .

Anti-inflammatory and Immunomodulating Agents

The isoxazole ring is known to impart anti-inflammatory and immunomodulating effects. This has led to the exploration of isoxazole derivatives, such as our compound, in the treatment of inflammatory diseases and immune disorders. The ability to modulate immune responses makes these compounds promising candidates for further research and potential pharmaceutical development .

Antitumor Activity

Isoxazole derivatives have been identified as potential antitumor agents. Their ability to interfere with various cellular pathways that are often dysregulated in cancer cells provides a pathway for the development of novel anticancer drugs. The compound’s structural features may be optimized to target specific types of cancer cells, offering a tailored approach to cancer therapy .

Anticonvulsant Properties

Research has indicated that isoxazole compounds can exhibit anticonvulsant properties. This makes them of interest in the treatment of neurological disorders such as epilepsy. The compound’s interaction with neuronal receptors and ion channels could be key to its efficacy in controlling seizures .

Antidiabetic Effects

Isoxazole derivatives have also been explored for their antidiabetic effects. The manipulation of the isoxazole core structure could lead to the development of new agents capable of regulating blood glucose levels, which is vital for the management of diabetes .

Synthesis of 1,3-Bifunctional Derivatives

The labile N–O bond in the isoxazole ring allows for the synthesis of various 1,3-bifunctional derivatives. These derivatives are valuable in organic synthesis and can serve as intermediates in the production of a wide range of carbonyl compounds. The versatility of these transformations underscores the synthetic utility of isoxazole compounds .

Construction of the Isoxazole Ring

Isoxazole rings, including those in our compound, can be constructed through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or condensation of hydroxylamine with β-diketones. These methods are fundamental in organic chemistry and have been modernized to improve selectivity and yield in the synthesis of isoxazole derivatives .

Development of Small Molecule Drugs

Isoxazole-containing compounds rank highly among small molecule drugs due to their diverse biological activities. The compound could be part of this esteemed group, contributing to the development of new medications that address unmet medical needs .

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their synthetic availability, special chemical and biological properties, and widespread practical use, it is expected that a large number of publications will appear annually on the synthesis of new representatives of isoxazoles . This trend is expected to continue in the future, contributing to the active development of medicinal chemistry .

properties

IUPAC Name

1,2-oxazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)5-16-6-3-14(4-6)8(15)7-1-2-13-17-7/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZCJDQGSCELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=NO2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

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